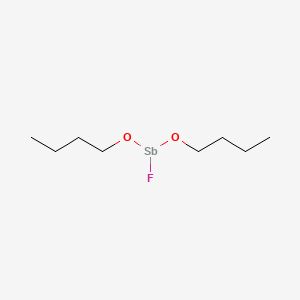
Dibutoxyfluorostibine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutoxyfluorostibine: is an organometallic compound that contains antimony, fluorine, and butoxy groups. It is known for its unique chemical properties and potential applications in various fields of research and industry. The compound’s molecular structure includes a central antimony atom bonded to a fluorine atom and two butoxy groups, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutoxyfluorostibine can be synthesized through several methods. One common approach involves the reaction of antimony pentafluoride with butanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation. Another method involves the direct fluorination of dibutoxystibine using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the reactive and potentially hazardous materials. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Dibutoxyfluorostibine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Dibutoxyfluorostibine is used as a reagent in organic synthesis, particularly in the formation of carbon-antimony bonds. It is also employed in the preparation of other organometallic compounds and as a catalyst in certain reactions.
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its potential use as an antimicrobial agent and in drug delivery systems is being explored due to its unique chemical properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to act as a catalyst in polymerization reactions makes it valuable in the manufacturing of plastics and other polymers.
Mechanism of Action
The mechanism by which dibutoxyfluorostibine exerts its effects involves its ability to interact with various molecular targets. The antimony atom in the compound can form coordination complexes with other molecules, influencing their reactivity and stability. The fluorine and butoxy groups also play a role in modulating the compound’s chemical behavior, allowing it to participate in a wide range of reactions.
Comparison with Similar Compounds
Dibutoxychlorostibine: Similar structure but with a chlorine atom instead of fluorine.
Dibutoxybromostibine: Similar structure but with a bromine atom instead of fluorine.
Dibutoxyiodostibine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: Dibutoxyfluorostibine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability compared to its chlorine, bromine, and iodine analogs. The fluorine atom’s high electronegativity and small size contribute to these unique characteristics, making this compound a valuable compound in various research and industrial applications.
Properties
CAS No. |
93840-07-4 |
|---|---|
Molecular Formula |
C8H18FO2Sb |
Molecular Weight |
286.99 g/mol |
IUPAC Name |
dibutoxy(fluoro)stibane |
InChI |
InChI=1S/2C4H9O.FH.Sb/c2*1-2-3-4-5;;/h2*2-4H2,1H3;1H;/q2*-1;;+3/p-1 |
InChI Key |
XERVMGXKGKFAFR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCO[Sb](OCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















